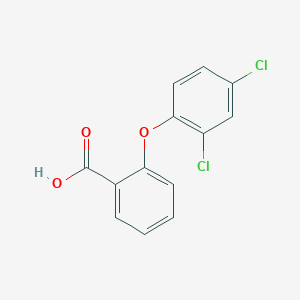
2-(2,4-Dichlorophenoxy)benzoic acid
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)benzoic acid, commonly known as dicamba, is a synthetic auxin herbicide that is widely used in agriculture. It was first developed in the 1960s by Monsanto and has since been used to control broadleaf weeds in various crops, such as soybeans, cotton, and corn. Dicamba is a systemic herbicide that is absorbed by the plant and moves throughout its tissues, causing it to grow uncontrollably and eventually die.
Aplicaciones Científicas De Investigación
Environmental Detection and Transformation
- The presence of phenoxyalkanoic acid herbicides, including 2-(2,4-dichlorophenoxy)benzoic acid, has been reported in Swiss lakes and rivers. These compounds, including this compound, were detected at concentrations well below recommended drinking water tolerance levels, even in areas with intense agricultural activities (Buser & Müller, 1998).
Degradation by Microorganisms
- Research has shown that Aspergillus niger can degrade chlorinated derivatives of phenoxyacetic acid and benzoic acid, which include this compound. These findings are significant as such compounds can be introduced into natural water and soils as pesticide residues or industrial wastes (Shailubhai et al., 1983).
Novel Fluorescence Probes Development
- Novel fluorescence probes have been developed for detecting reactive oxygen species, involving derivatives of benzoic acid. These probes, like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, are relevant in biological and chemical applications, indicating potential for derivatives of this compound in similar contexts (Setsukinai et al., 2003).
Water Treatment and Analysis
- This compound has been treated using membrane bioreactor (MBR) technology, demonstrating its effectiveness in breaking down toxic herbicides in water. This indicates its potential application in improving water treatment processes (Ghoshdastidar & Tong, 2013).
- Electrochemical methods, like electro-Fenton and photoelectro-Fenton, have been utilized for degrading this compound in water, suggesting its role in environmental remediation processes (Brillas et al., 2007).
Mecanismo De Acción
Target of Action
The primary target of 2-(2,4-Dichlorophenoxy)benzoic acid is the auxin receptors in plants . These receptors play a crucial role in plant growth and development . This compound, being a synthetic auxin, mimics the natural auxin at the molecular level .
Mode of Action
2-(2,4-Dichlorophenoxy)benzoxy)benzoic acid interacts with its targets by inducing uncontrolled growth in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant . This interaction results in abnormal growth, senescence, and eventually plant death .
Biochemical Pathways
The biochemical pathways affected by this compound involve the auxin transport carriers and transcription factors response to auxin . The compound disrupts the normal functioning of these pathways, leading to abnormal growth and plant death . The cross-talk among phytohormones like abscisic acid and ethylene is also affected .
Pharmacokinetics
It is known that the compound is highly water-soluble , which suggests it can be readily absorbed and distributed in the plant system
Result of Action
The molecular and cellular effects of this compound’s action include abnormal growth, senescence, and plant death . These effects are a result of the compound’s interaction with auxin receptors and disruption of normal biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s water solubility means it can easily enter water bodies either directly through spray or indirectly via surface water runoff or leaching and sub-surface draining . This can lead to widespread environmental contamination and impact non-target organisms . Therefore, careful management practices are necessary when using this compound.
Análisis Bioquímico
Biochemical Properties
2-(2,4-Dichlorophenoxy)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with auxin receptors in plants, mimicking the action of natural auxins such as indole-3-acetic acid. By binding to these receptors, this compound can modulate plant growth and development. Additionally, it has been observed to interact with specific transport proteins that facilitate its uptake and distribution within plant cells . These interactions highlight the compound’s ability to influence various biochemical pathways and cellular processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In plant cells, this compound acts as a synthetic auxin, promoting cell elongation, division, and differentiation. It influences cell signaling pathways by activating auxin-responsive genes, leading to changes in gene expression and cellular metabolism . In animal cells, the compound’s effects are less well-documented, but it has been shown to impact cellular functions such as proliferation and apoptosis at higher concentrations . These cellular effects underscore the compound’s potential as a versatile tool for studying cell biology.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. In plants, the compound binds to auxin receptors, triggering a cascade of signaling events that result in the activation of auxin-responsive genes . This binding interaction is crucial for the compound’s ability to modulate plant growth and development. Additionally, this compound can inhibit the activity of certain enzymes involved in auxin metabolism, further influencing the levels of endogenous auxins . These molecular interactions provide a detailed understanding of how the compound exerts its effects at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism . These temporal effects highlight the importance of carefully controlling experimental conditions when using this compound in research.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes such as liver and kidney damage . Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function and metabolism . These findings emphasize the need for precise dosage control when using this compound in animal studies to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to auxin metabolism in plants. The compound can be metabolized by enzymes such as peroxidases and cytochrome P450 monooxygenases, leading to the formation of various metabolites . These metabolic pathways play a critical role in regulating the levels of this compound within cells and tissues, influencing its overall biological activity. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, providing insights into its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In plants, the compound is taken up by auxin influx carriers and distributed throughout the plant via the vascular system . Its localization and accumulation within specific tissues are influenced by factors such as pH and the presence of other auxins . These transport and distribution mechanisms are essential for understanding how the compound exerts its effects at the cellular and tissue levels.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. In plant cells, the compound is primarily localized in the cytoplasm and nucleus, where it interacts with auxin receptors and other signaling molecules . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, influencing its overall biological activity
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-8-5-6-12(10(15)7-8)18-11-4-2-1-3-9(11)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJCZFBHCZXULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476022 | |
| Record name | 2-(2,4-dichlorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86308-86-3 | |
| Record name | 2-(2,4-dichlorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-6-chlorothieno[2,3-B]pyridine](/img/structure/B1365196.png)

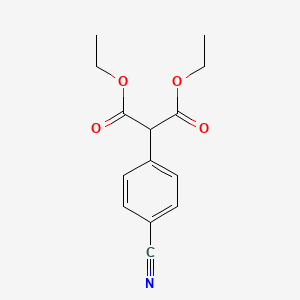
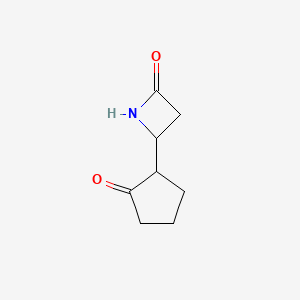
![1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1365204.png)
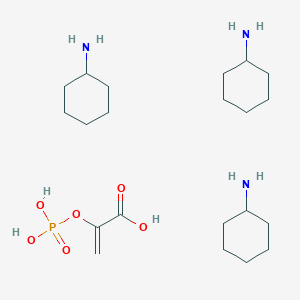


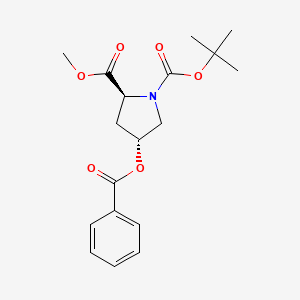

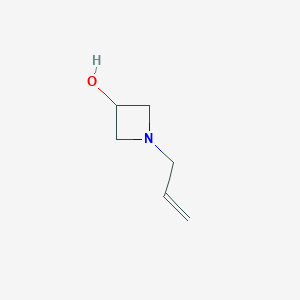

![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide](/img/structure/B1365226.png)